5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid is a chemical compound with significant applications in scientific research and potential therapeutic uses. Its molecular formula is , and it has a molecular weight of 347.43 g/mol. This compound falls under the category of sulfamoylbenzoic acids, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties.
This compound can be sourced from various chemical suppliers and is classified primarily as an organic compound due to its structure, which includes both aromatic and aliphatic components. It is also categorized under pharmaceutical intermediates, given its potential use in drug synthesis and development.
The synthesis of 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid typically involves a multi-step process:
This synthetic pathway highlights the importance of controlling reaction conditions to optimize yield and minimize by-products.
The molecular structure of 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid features a benzoic acid core substituted with a sulfamoyl group and a butylphenyl moiety. The InChI representation of this compound is:
This structure indicates multiple functional groups that contribute to its chemical reactivity and biological activity .
5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid can participate in various chemical reactions:
These reactions illustrate the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid is primarily associated with its role as an inhibitor of cyclooxygenase enzymes (COX). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This action underlies its potential therapeutic applications in treating inflammatory diseases and pain management.
The physical properties of 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid include:
Chemical properties include:
These properties are crucial for handling and application in laboratory settings.
5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid finds applications across various fields:
The compound's unique structural features contribute to its functionality in these applications, making it a valuable asset in both research and industry contexts.
The synthesis of 5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid follows a multi-step route centered on sequential coupling reactions. The core methodology involves:
Table 1: Optimization of Purification Methods
Solvent System | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Ethanol/Water | 72 | 96 | High crystallinity |
Ethyl Acetate/Hexane | 85 | 92 | Improved solubility |
Acetonitrile | 68 | 98 | Low impurity carryover |
Critical factors influencing yield include:
Microwave irradiation significantly accelerates sulfamoylbenzamide formation, reducing reaction times from hours to minutes. Key advancements include:
Table 2: Catalyst Screening Under Microwave Conditions
Catalyst | Ligand | Reaction Time | Yield (%) |
---|---|---|---|
Pd(OAc)₂ | PPh₃ | 15 min | 92 |
CuI | DMEDA | 20 min | 88 |
None (thermal) | – | 24 h | 75 |
Solvent-free microwave techniques further improve sustainability, eliminating dichloromethane while maintaining yields >85% [6]. For large-scale synthesis, continuous-flow reactors achieve throughputs of 0.5–1.0 kg/day with consistent purity (>97%) [6].
Radiolabeled derivatives of 5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid enable noninvasive imaging of biological targets like mutant isocitrate dehydrogenase 1 (IDH1) in gliomas. Key methodologies:
Table 3: Radiolabeled Derivatives for Mutant IDH1 Imaging
Radioligand | Labeling Position | Radiochemical Yield (%) | Mutant IDH1 IC₅₀ (µM) |
---|---|---|---|
[¹²⁵I]1 | ortho-Iodophenyl | 56.6 ± 20.1 | 1.7 |
[¹⁸F]4 | ortho-Fluoroethoxy | 67.5 ± 6.6 | 2.3 |
Biodistribution studies in mice show rapid hepatobiliary clearance of [¹²⁵I]1, with tumor-to-background ratios peaking at 1.67 within 3 hours. However, high lipophilicity (log P >3.5) contributes to nonspecific binding in serum, necessitating structural optimization for clinical translation .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1